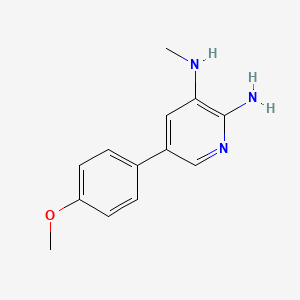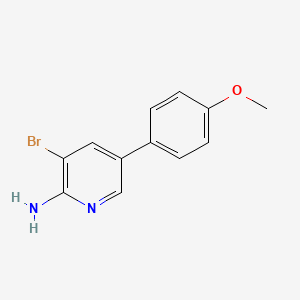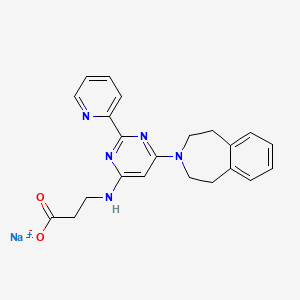
GSK-J1SodiumSalt
Vue d'ensemble
Description
Le sel de sodium de GSK-J1 est un inhibiteur puissant des déméthylases de l'histone H3 lysine 27 (H3K27), JMJD3 et UTX. Ces enzymes jouent des rôles cruciaux dans la régulation transcriptionnelle de la différenciation cellulaire, du développement, de la réponse inflammatoire et du cancer . Le composé est connu pour sa grande spécificité et son efficacité pour inhiber ces déméthylases, ce qui en fait un outil précieux dans la recherche épigénétique.
Applications De Recherche Scientifique
GSK-J1 sodium salt has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone demethylases in gene regulation.
Cancer research: Investigated for its potential to inhibit cancer cell proliferation by targeting JMJD3 and UTX.
Inflammatory diseases: Explored for its anti-inflammatory properties by modulating the activity of histone demethylases.
Neuroscience: Studied for its effects on neuronal differentiation and development
Mécanisme D'action
Target of Action
GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer .
Mode of Action
GSK-J1 Sodium Salt interacts with its targets, JMJD3 and UTX, by binding to them in a selective and specific manner . This interaction inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark .
Biochemical Pathways
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt affects the histone demethylation pathway. This results in the accumulation of H3K27me3, which can lead to the repression of gene transcription . The affected genes are involved in various biological processes, including cell differentiation, development, and the inflammatory response .
Pharmacokinetics
It is known that the highly polar carboxylate group of gsk-j1 restricts its cellular permeability . This suggests that the compound’s bioavailability may be limited, and its distribution, metabolism, and excretion could be influenced by this property.
Result of Action
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt leads to an increase in H3K27me3 levels, resulting in the repression of gene transcription . This can affect various cellular processes, including cell differentiation and the inflammatory response . For instance, GSK-J1 has been shown to inhibit the production of TNF-α in primary macrophages .
Safety and Hazards
GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
Analyse Biochimique
Biochemical Properties
GSK-J1 Sodium Salt interacts with the enzymes JMJD3 and UTX, inhibiting their activity . It specifically targets the H3K27 histone demethylases JMJD3 and UTX, with IC50s of 18 and 56 µM, respectively . This interaction affects the methylation status of histone H3 lysine 27 (H3K27), a key process in the regulation of gene expression .
Cellular Effects
GSK-J1 Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by modulating gene expression through its effects on histone methylation . In a study on retinal development, GSK-J1 Sodium Salt was found to influence cell proliferation, maturation, apoptosis induction, and specific cell determination .
Molecular Mechanism
GSK-J1 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of the H3K27 histone demethylases JMJD3 and UTX . This inhibition leads to an increase in the levels of H3K27 methylation, thereby affecting the transcription of genes regulated by this epigenetic mark .
Temporal Effects in Laboratory Settings
Over time, GSK-J1 Sodium Salt has been observed to cause an increase in the levels of H3K27 methylation in the retinas of neonate rats . This suggests that the compound has a stable effect over time, influencing cellular function in a consistent manner .
Dosage Effects in Animal Models
The effects of GSK-J1 Sodium Salt have been studied in animal models, particularly in the context of disease conditions. For instance, in a study on head and neck squamous cell carcinoma, the combined treatment with GSK-J1 and another inhibitor was found to inhibit tumor growth and progression .
Metabolic Pathways
GSK-J1 Sodium Salt is involved in the metabolic pathway of histone methylation, specifically the demethylation of H3K27 . It interacts with the enzymes JMJD3 and UTX, which are key players in this pathway .
Subcellular Localization
The subcellular localization of GSK-J1 Sodium Salt is not explicitly stated in the available literature. Given its role as a histone demethylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel de sodium de GSK-J1 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupe fonctionnel. Les étapes clés comprennent :
Formation du noyau pyrimidinique : Cela implique la réaction de dérivés appropriés de la pyridine et de la pyrimidine dans des conditions contrôlées.
Introduction de la partie benzazépine : Cette étape implique la cyclisation d'intermédiaires pour former le cycle benzazépine.
Modifications finales : L'introduction du groupe β-alanine et la conversion à la forme de sel de sodium
Méthodes de production industrielle
La production industrielle du sel de sodium de GSK-J1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les principaux éléments à prendre en compte sont :
Température et durée de la réaction : Optimisées pour maximiser le rendement.
Étapes de purification : Plusieurs étapes de purification, notamment la cristallisation et la chromatographie, sont utilisées pour atteindre la pureté souhaitée
Analyse Des Réactions Chimiques
Types de réactions
Le sel de sodium de GSK-J1 subit principalement :
Réactions de substitution : Impliquant le remplacement de groupes fonctionnels.
Réactions d'oxydation et de réduction : Modifiant l'état d'oxydation du composé.
Réactifs et conditions courants
Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions douces à modérées.
Réactions d'oxydation et de réduction : Utilisent généralement des agents oxydants comme le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du sel de sodium de GSK-J1, qui peuvent être étudiés plus en détail pour leurs activités biologiques .
Applications de la recherche scientifique
Le sel de sodium de GSK-J1 a un large éventail d'applications dans la recherche scientifique :
Épigénétique : Utilisé pour étudier le rôle des déméthylases de l'histone dans la régulation des gènes.
Recherche sur le cancer : Étudié pour son potentiel à inhiber la prolifération des cellules cancéreuses en ciblant JMJD3 et UTX.
Maladies inflammatoires : Exploré pour ses propriétés anti-inflammatoires en modulant l'activité des déméthylases de l'histone.
Neurosciences : Étudié pour ses effets sur la différenciation et le développement neuronaux
Mécanisme d'action
Le sel de sodium de GSK-J1 exerce ses effets en inhibant l'activité des déméthylases de l'histone H3 lysine 27, JMJD3 et UTX. Ces enzymes sont responsables de l'élimination des groupes méthyles de l'histone H3, un processus qui régule l'expression des gènes. En inhibant ces enzymes, le sel de sodium de GSK-J1 augmente les niveaux d'histone H3 méthylée, ce qui entraîne des changements dans l'expression des gènes qui peuvent affecter la différenciation cellulaire, la prolifération et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK-J2 : Un autre inhibiteur de JMJD3 et UTX avec des propriétés similaires.
GSK-J4 : Un promédicament de GSK-J1 qui est plus perméable aux cellules.
GSK-J5 : Un dérivé avec des modifications pour améliorer la sélectivité et la puissance .
Unicité
Le sel de sodium de GSK-J1 est unique en raison de sa grande spécificité pour JMJD3 et UTX, de ses effets hors cible minimes et de sa capacité à moduler les marques épigénétiques avec une grande précision. Cela en fait un outil précieux pour étudier le rôle des déméthylases de l'histone dans divers processus biologiques et maladies .
Propriétés
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


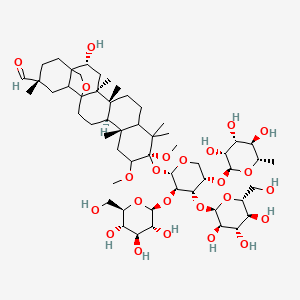
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
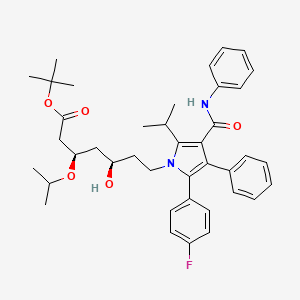
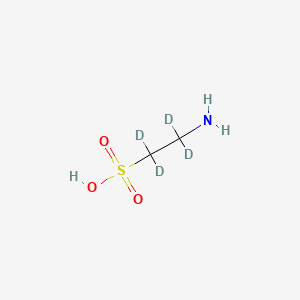
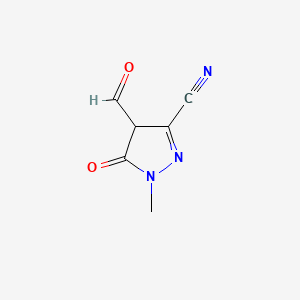

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
